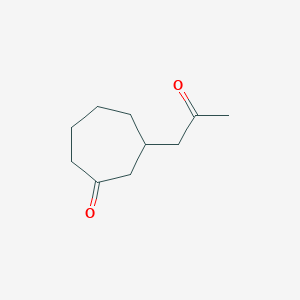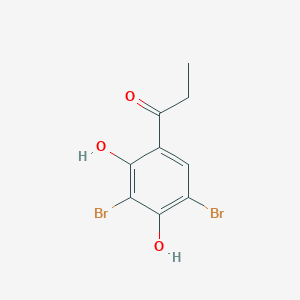
1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one is an organic compound characterized by the presence of bromine and hydroxyl groups attached to a phenyl ring, along with a propanone side chain.
Métodos De Preparación
The synthesis of 1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one typically involves the bromination of 2,4-dihydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst such as aluminum chloride (AlCl3) for the acylation step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3) or thiols (RSH).
Aplicaciones Científicas De Investigación
1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s anticancer effects could involve the induction of apoptosis or inhibition of cell proliferation through various signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one include:
1-(3,4-Dihydroxyphenyl)propan-2-one: Lacks bromine atoms and has different reactivity and applications.
Ethanone, 1-(2,4-dihydroxyphenyl)-: Similar structure but with an ethanone side chain instead of propanone.
1-(3,5-dihydroxyphenyl)propan-2-one: Similar structure but without bromine atoms. The uniqueness of this compound lies in the presence of bromine atoms, which impart distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
64603-55-0 |
|---|---|
Fórmula molecular |
C9H8Br2O3 |
Peso molecular |
323.97 g/mol |
Nombre IUPAC |
1-(3,5-dibromo-2,4-dihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8Br2O3/c1-2-6(12)4-3-5(10)9(14)7(11)8(4)13/h3,13-14H,2H2,1H3 |
Clave InChI |
FDAHTYZHIVVLPT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C(=C1O)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


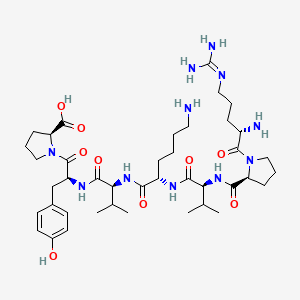
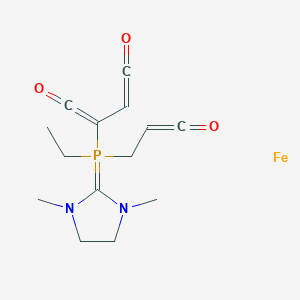
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
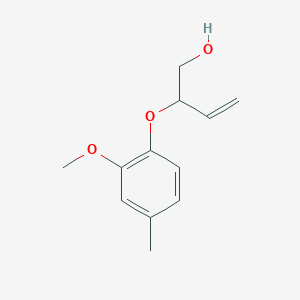
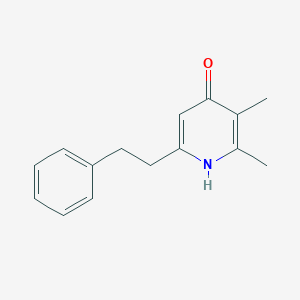
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)
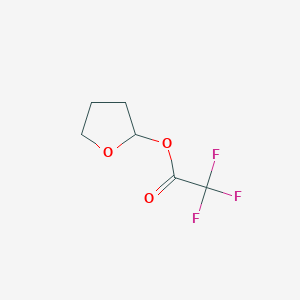
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
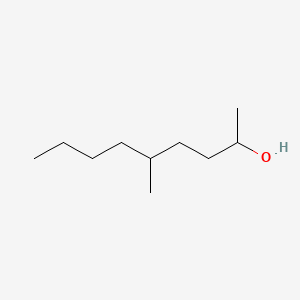
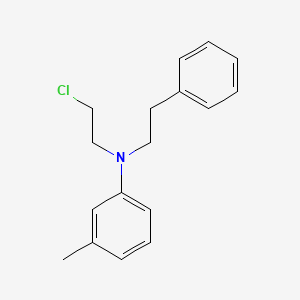
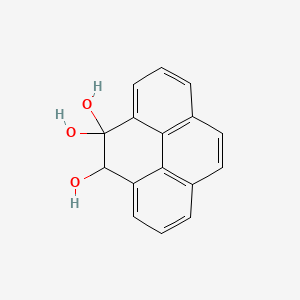
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
